molecular formula C20H40N2O2 B7764672 N,N,N',N'-tetrabutylbutanediamide CAS No. 14288-17-6

N,N,N',N'-tetrabutylbutanediamide

Cat. No.: B7764672
CAS No.: 14288-17-6
M. Wt: 340.5 g/mol
InChI Key: SMZNIZWMUHWNBT-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrabutylbutanediamide is an organic compound with the molecular formula C20H40N2O2 It is characterized by the presence of two amide groups and four butyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrabutylbutanediamide typically involves the reaction of butanediamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine groups of butanediamine react with the butyl chloride to form the desired product. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-tetrabutylbutanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrabutylbutanediamide can undergo various chemical reactions, including:

    Oxidation: The amide groups can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the amide groups can yield primary amines.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Butanedicarboxylic acid derivatives.

    Reduction: Butanediamine derivatives.

    Substitution: Various substituted butanediamide derivatives.

Scientific Research Applications

N,N,N’,N’-tetrabutylbutanediamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a stabilizing agent for proteins and enzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrabutylbutanediamide involves its interaction with various molecular targets. The amide groups can form hydrogen bonds with biological molecules, influencing their stability and function. The butyl groups provide hydrophobic interactions, which can affect the solubility and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-tetramethylbutanediamide
  • N,N,N’,N’-tetraethylbutanediamide
  • N,N,N’,N’-tetrapropylbutanediamide

Uniqueness

N,N,N’,N’-tetrabutylbutanediamide is unique due to its longer butyl chains, which provide distinct hydrophobic properties compared to its methyl, ethyl, and propyl counterparts. This can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

N,N,N',N'-tetrabutylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N2O2/c1-5-9-15-21(16-10-6-2)19(23)13-14-20(24)22(17-11-7-3)18-12-8-4/h5-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZNIZWMUHWNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CCC(=O)N(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404390
Record name N,N,N',N'-tetrabutylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14288-17-6
Record name N,N,N',N'-tetrabutylbutanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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